Thiazesim hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de hidrocloruro de tiazesim implica la reacción de 2-aminobenzofenona con 2-cloro-N,N-dimetiletilamina para formar el compuesto intermedio. Este intermedio se cicla luego para producir tiazesim, que posteriormente se convierte en su sal de hidrocloruro .

Métodos de Producción Industrial: La producción industrial de hidrocloruro de tiazesim sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. La sal de hidrocloruro se cristaliza típicamente a partir de acetonitrilo, con un punto de fusión de 222-224°C .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de tiazesim experimenta varias reacciones químicas, que incluyen:

Oxidación: El tiazesim se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el tiazesim en sus derivados de amina correspondientes.

Sustitución: El tiazesim puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo dimetilaminoetilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean nucleófilos como el metóxido de sodio y el terc-butóxido de potasio.

Productos Principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Diversos derivados sustituidos de benzotiazepina.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Antidepressant Activity

Thiazesim hydrochloride has been studied as an antidepressant agent. Research indicates that it may exert its effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A clinical trial published in the British Journal of Psychiatry highlighted its potential efficacy in treating depressive disorders, demonstrating significant improvements in patient outcomes compared to control groups .

2. Antidiabetic Properties

Recent studies have shown that thiazepine derivatives, including this compound, exhibit antidiabetic effects. In animal models, specific derivatives were found to lower blood glucose levels significantly when administered at varying doses. For instance, a study reported that one derivative reduced glucose levels from 379.34 mg/dL to 205.31 mg/dL over a 21-day period .

3. Antitumor Activity

this compound and its analogs have also been evaluated for anticancer properties. Research indicates that thiazole-containing compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Clinical Trials on Antidepressant Effects

A notable clinical trial investigated the efficacy of this compound in patients diagnosed with major depressive disorder. The study involved a randomized controlled design where participants received either this compound or a placebo over an eight-week period. Results indicated that those treated with thiazesim showed significant reductions in depression scores compared to controls .

Animal Studies on Antidiabetic Activity

In an animal model assessing the antidiabetic effects of thiazesim derivatives, researchers administered various doses over four weeks. The results demonstrated a dose-dependent decrease in blood glucose levels, with some compounds achieving reductions comparable to standard antidiabetic medications like glibenclamide .

Antitumor Efficacy Assessment

A series of experiments evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that certain derivatives had IC50 values indicating potent antiproliferative activity against breast cancer cells, outperforming established chemotherapeutic agents .

Mecanismo De Acción

El hidrocloruro de tiazesim ejerce sus efectos antidepresivos inhibiendo la recaptación de neurotransmisores como la serotonina y la norepinefrina. Esto conduce a niveles aumentados de estos neurotransmisores en la hendidura sináptica, mejorando el estado de ánimo y aliviando los síntomas depresivos . El compuesto se dirige a receptores específicos en el cerebro, modulando la actividad de las vías neuronales involucradas en la regulación del estado de ánimo .

Comparación Con Compuestos Similares

El hidrocloruro de tiazesim está relacionado con otros antidepresivos tricíclicos como la imipramina y la amitriptilina. es único en su estructura química, que contiene un anillo de benzotiazepina en lugar de la estructura tricíclica típica . Esta diferencia estructural contribuye a su perfil farmacológico y sus efectos terapéuticos distintos .

Compuestos Similares:

- Imipramina

- Amitriptilina

- Diltiazem

- Tofenacina

El hidrocloruro de tiazesim destaca por su estructura única de benzotiazepina, que ofrece diferentes beneficios terapéuticos en comparación con los antidepresivos tricíclicos tradicionales .

Actividad Biológica

Thiazesim hydrochloride is a derivative of the benzothiazepine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis, and various biological effects of this compound, supported by relevant studies and data.

1. Overview of Benzothiazepines

Benzothiazepines are a class of heterocyclic compounds characterized by a fused benzene and thiazepine ring. Thiazesim, as a member of this family, exhibits various therapeutic potentials, including:

- Antihypertensive effects

- Antidepressant properties

- Antiviral activity

- Antimicrobial effects

The first clinically used compound from this class was diltiazem, followed by others like clentiazem, which further established the therapeutic relevance of benzothiazepines in cardiovascular and central nervous system disorders .

2. Synthesis of this compound

This compound can be synthesized through several methods involving the reaction of 2-aminothiophenol with α,β-unsaturated acyl compounds. Recent advancements have focused on enantioselective synthesis techniques that enhance yield and purity .

Synthesis Reaction Overview:

- Starting Materials: 2-aminothiophenol and α,β-unsaturated acyl compounds

- Catalysts: Takemoto’s catalyst for regioselectivity

- Yield: Up to 97% with high enantiomeric excess .

3.1 Antidiabetic Activity

This compound has shown promising results as an α-glucosidase inhibitor. A study reported that derivatives exhibited IC50 values ranging from 2.62 μM to 10.11 μM, significantly lower than the standard drug acarbose (IC50 = 37.38 μM). The most potent derivatives were further evaluated for their ability to lower blood glucose levels in vivo .

| Compound | IC50 (μM) | Blood Glucose Reduction (mg/dL) |

|---|---|---|

| 2B | 2.62 | 104.15 ± 3.99 |

| 3B | 3.63 | 105.32 ± 4.09 |

| Acarbose | 37.38 | N/A |

3.2 Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies indicated its efficacy comparable to standard antibiotics .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study published in Der Pharma Chemica reported that novel derivatives exhibited anti-HIV activity with EC50 values comparable to existing antiretroviral drugs .

- Another research indicated that thiazesim derivatives showed antiangiogenic properties, inhibiting capillary proliferation effectively .

5. Conclusion

This compound represents a promising compound within the benzothiazepine class, showcasing a range of biological activities that warrant further investigation. Its potential as an antidiabetic agent and its antimicrobial properties make it a valuable candidate for future drug development.

Propiedades

Número CAS |

3122-01-8 |

|---|---|

Fórmula molecular |

C19H23ClN2OS |

Peso molecular |

362.9 g/mol |

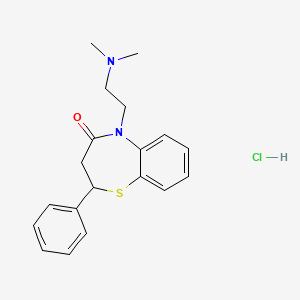

Nombre IUPAC |

5-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |

InChI |

InChI=1S/C19H22N2OS.ClH/c1-20(2)12-13-21-16-10-6-7-11-17(16)23-18(14-19(21)22)15-8-4-3-5-9-15;/h3-11,18H,12-14H2,1-2H3;1H |

Clave InChI |

IUZXQGCIJLIGLS-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3.Cl |

SMILES canónico |

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

3122-01-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

5845-26-1 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SQ 10,496 thiazesim thiazesim monohydrochloride thiazesim monohydrochloride, (+)-isomer thiazesim monohydrochloride, (+-)-isomer thiazesim monohydrochloride, (-)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.